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Compound of Interest |

2-Methylmorpholine-4-
Compound Name:
carbothioamide

CAS No.: 953734-73-1

Cat. No.: B2520929

. J

Introduction & Compound Identity

2-Methylmorpholine-4-carbothioamide is a heterocyclic building block often utilized in the
synthesis of bioactive thiourea derivatives and enzyme inhibitors. Chemically, it belongs to the
class of

-disubstituted-
-unsubstituted thioureas, featuring a chiral center at the C2 position of the morpholine ring.

Accurate characterization is critical due to the compound's potential for atropisomerism
(restricted rotation around the C(S)—N bond) and enantiomeric impurity arising from the 2-
methyl substitution.

Table 1: Chemical Identity & Properties
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Property Specification

IUPAC Name 2-methylmorpholine-4-carbothioamide
Common Name 2-Methyl-4-thiocarbamoylmorpholine
CAS Number 953734-73-1

Molecular Formula

Molecular Weight 160.24 g/mol

C2 (Available as Racemate,

Chiral Center , Or
)
Appearance White to off-white crystalline solid
Melting Point 148-155 °C (Predicted/Experimental Range)

- Soluble in DMSO, Methanol, Acetonitrile;
Solubility _ _
Sparingly soluble in Water

Analytical Strategy Workflow

The following workflow ensures a holistic characterization, moving from bulk identity to specific
chiral purity.
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Figure 1: Analytical workflow for the qualification of thiocarbamoyl morpholine derivatives.

Protocol 1: Structural Elucidation (NMR & IR)

Objective: To confirm the connectivity of the morpholine ring, the presence of the thiocarbonyl
group, and the integrity of the primary amine (

).
A. Nuclear Magnetic Resonance (NMR)

The thiourea moiety (

) induces restricted rotation, often causing signal broadening or splitting (rotamers) in NMR
spectra at room temperature.

e Solvent: DMSO-

(Preferred due to solubility and exchange suppression).
o Concentration: 5-10 mg/mL.
Expected Spectral Features:
e NMR (400 MHz, DMSO-
):
o 7.40-7.60 ppm (br s, 2H):
. Protons may appear as two distinct broad singlets due to restricted rotation.
o 4.50-3.00 ppm (m, 7H): Morpholine ring protons. The protons
to the nitrogen will be deshielded by the anisotropic effect of the
group.
o 1.05-1.15 ppm (d, 3H): Methyl group at C2.
e NMR (100 MHz, DMSO-

):
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o 180-185 ppm: Thiocarbonyl (
). This is the diagnostic peak, significantly downfield compared to carbonyls (
ppm).

o 60—66 ppm: Morpholine carbons adjacent to oxygen.

o 45-50 ppm: Morpholine carbons adjacent to nitrogen.

o 18-19 ppm: Methyl carbon.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Bands:

e 3100-3400 cm

stretching (primary amide doublet).

e 1100-1200 cm

stretching (Thioamide I/l bands). Note: This band is often mixed with C-N stretching but is
stronger/sharper than in amides.

e 1500-1600 cm

bending (Scissoring).

Protocol 2: Chemical Purity by HPLC-UV

Objective: Quantify the main compound and detect synthesis by-products (e.g., unreacted 2-
methylmorpholine, isothiocyanate impurities). Rationale: Thioureas have strong UV absorption
around 240-270 nm due to the
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and

transitions of the

chromophore.
Method Parameters
Parameter Setting
C18 Reverse Phase (e.g., Agilent Zorbax
Eclipse Plus, 150
Column
4.6 mm, 3.5
m)

0.1% Formic Acid in Water (or 10 mM

Ammonium Acetate pH 4.5)

Mobile Phase A

Mobile Phase B Acetonitrile (ACN)

0-2 min: 5% B; 2—15 min: 5%

Gradient
90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 265 nm (Primary), 210 nm (Secondary)
Column Temp 30°C
5-10
Injection Vol
L

System Suitability Criteria:

 Tailing Factor:

e Retention Time: Main peak typically elutes early to mid-gradient due to moderate polarity (
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Protocol 3: Chiral Purity (Enantiomeric Excess)

Objective: Separate the

-and

-enantiomers of 2-methylmorpholine-4-carbothioamide. Challenge: The 2-methyl group is
remote from the thiourea core, requiring a selector with high steric discrimination.

Recommended Method (Normal Phase / Polar Organic)

e Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
» Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).

o Rationale: DEA is essential to sharpen the peaks of amine/thiourea compounds by
suppressing silanol interactions.

o Flow Rate: 0.8 mL/min.

Detection: UV @ 265 nm.

Synthesis & Degradation Pathway Analysis

Understanding the origin of impurities is vital for method development. The compound is
typically synthesized by treating 2-methylmorpholine with a thiocarbamoylating agent (e.g.,
thiophosgene followed by ammonia, or silicon isothiocyanates).
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Figure 2: Synthesis precursors and potential degradation pathways (hydrolysis and
desulfurization).

Safety & Handling

o Thiourea Class Toxicity: Thioureas can be goitrogenic (thyroid toxicity). Handle with
appropriate PPE (gloves, fume hood).

« Stability: Thioamides are generally stable but can desulfurize to amides (ureas) under strong
oxidative conditions or prolonged exposure to light. Store in amber vials at 2—8 °C.
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» To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-
Methylmorpholine-4-carbothioamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b2520929#analytical-methods-for-the-
characterization-of-2-methylmorpholine-4-carbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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